molecular formula C11H11Cl3N2OS B5783200 N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide

N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide

Cat. No.: B5783200
M. Wt: 325.6 g/mol
InChI Key: XXSZCFRWMYBURQ-UHFFFAOYSA-N
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Description

N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide is a chemical compound with the molecular formula C12H11Cl3N2OS It is known for its unique structure, which includes a trichlorophenyl group and a carbamothioyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide typically involves the reaction of 2,4,5-trichloroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .

Scientific Research Applications

N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trichlorophenyl group and carbamothioyl moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3N2OS/c1-2-3-10(17)16-11(18)15-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSZCFRWMYBURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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